

Fundamental properties of (S)-Binapine as a chiral ligand

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Compound of Interest

Compound Name: (S)-Binapine

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(S)-Binapine: A Chiral Ligand for Asymmetric Catalysis

(S)-Binapine, with the full chemical name (3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4'-Di-*t*-butyl-4,4',5,5'-tetrahydro-3,3'-bi-3H-dinaphtho[2,1-*c*:1',2'-*e*]phosphepin and CAS number 528854-26-4, is a chiral bisphosphine ligand notable for its applications in asymmetric catalysis. Its rigid, chiral scaffold, which includes stereogenic phosphorus centers, makes it a highly effective ligand for inducing enantioselectivity in a variety of chemical transformations, particularly in asymmetric hydrogenation reactions.

Fundamental Properties

(S)-Binapine is a white to off-white solid with a molecular formula of $C_{52}H_{48}P_2$ and a molecular weight of 734.89 g/mol. The core of its structure is a binaphthyl backbone, which imparts axial chirality. The presence of bulky *tert*-butyl groups on the phosphine moieties contributes to the steric environment around the metal center, influencing the stereochemical outcome of catalytic reactions.

Property	Value
Molecular Formula	C ₅₂ H ₄₈ P ₂
Molecular Weight	734.89 g/mol
CAS Number	528854-26-4
Appearance	White to off-white solid

Synthesis of (S)-Binapine

A detailed experimental protocol for the synthesis of **(S)-Binapine** was not available in the public domain at the time of this writing. The synthesis of chiral phosphine ligands like **(S)-Binapine** typically involves a multi-step process starting from optically pure precursors, such as (S)-BINOL. The synthesis of the related ligand (S)-BINAP, for instance, can be achieved from (S)-BINOL via its bistriflate derivative, followed by a nickel-catalyzed phosphination.^[1]

Asymmetric Catalysis

(S)-Binapine has demonstrated significant success as a chiral ligand in metal-catalyzed asymmetric hydrogenation reactions. It is particularly effective in the synthesis of chiral β -amino acids and their derivatives, which are important building blocks in the pharmaceutical industry.

Nickel-Catalyzed Asymmetric Hydrogenation of β -(Acylamino)acrylates

A notable application of **(S)-Binapine** is in the nickel-catalyzed asymmetric hydrogenation of β -(acylamino)acrylates. This method provides an efficient route to chiral β -amino acid derivatives with high yields and excellent enantioselectivities.

Performance Data:

Substrate	Product	Yield (%)	ee (%)
β -(Acetylamino)acrylate derivative 1	Chiral β -amino acid derivative 1	98	99
β -(Benzoylamino)acrylate derivative 2	Chiral β -amino acid derivative 2	97	98
Z/E isomeric mixture of a β -aryl β -(acylamino)acrylate	Chiral β -aryl- β -amino acid derivative	>95	99

Rhodium-Catalyzed Asymmetric Hydrogenation

(S)-Binapine has also been employed as a ligand in rhodium-catalyzed asymmetric hydrogenations for the synthesis of β -aryl- β -amino acids.

Experimental Protocols

General Procedure for Nickel-Catalyzed Asymmetric Hydrogenation of β -(Acylamino)acrylates

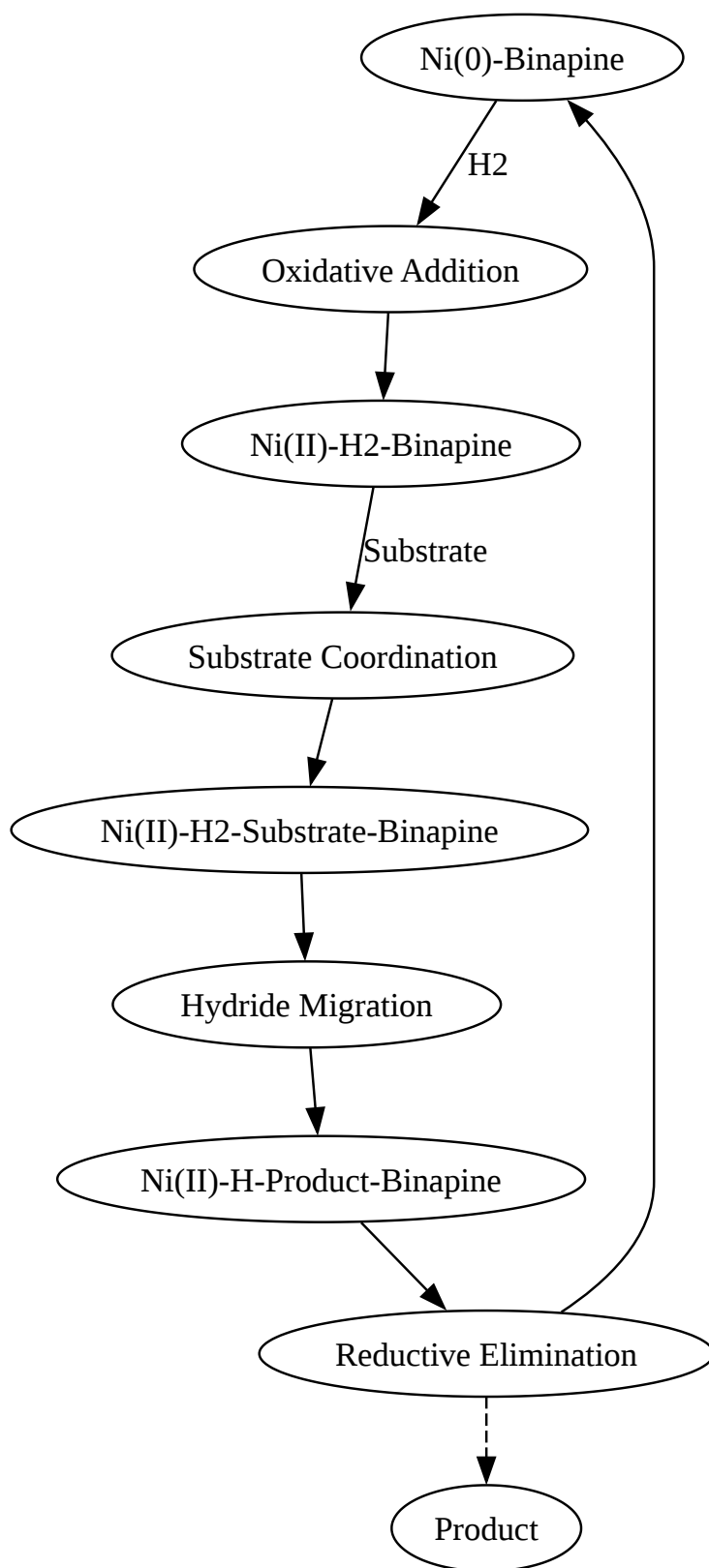
A detailed, step-by-step experimental protocol from a primary literature source was not fully accessible. The following is a generalized procedure based on typical asymmetric hydrogenation reactions.

- **Catalyst Preparation:** In a glovebox, a solution of a nickel precursor (e.g., $\text{Ni}(\text{OAc})_2$) and **(S)-Binapine** (typically in a 1:1.1 molar ratio) in a suitable solvent (e.g., THF or methanol) is stirred at room temperature for a specified time to form the active catalyst complex.
- **Reaction Setup:** The β -(acylamino)acrylate substrate is dissolved in the reaction solvent in a high-pressure autoclave.
- **Hydrogenation:** The prepared catalyst solution is added to the autoclave. The vessel is then sealed, purged with hydrogen gas, and pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature for the required time.

- **Workup and Analysis:** After the reaction is complete, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral β -amino acid derivative. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Catalytic Mechanism

The precise catalytic mechanism for the Ni-(**S**)-**Binapine** system in the hydrogenation of β -(acylamino)acrylates is not definitively established in the reviewed literature. However, it is proposed to follow a general mechanism for transition metal-catalyzed asymmetric hydrogenation with chiral phosphine ligands.



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Caption: Proposed Catalytic Cycle for Ni-(**S**)-**Binapine** Catalyzed Hydrogenation.

The proposed cycle involves the oxidative addition of hydrogen to the Ni(0)-Binapine complex, followed by coordination of the substrate. Subsequent migratory insertion of the olefin into the nickel-hydride bond and reductive elimination of the hydrogenated product regenerates the active Ni(0) catalyst. The chiral environment created by the **(S)-Binapine** ligand directs the stereochemical outcome of the hydride insertion, leading to the formation of one enantiomer in excess.^{[2][3]}

Conclusion

(S)-Binapine is a powerful and effective chiral ligand for asymmetric catalysis, particularly in the synthesis of valuable chiral building blocks like β -amino acids. Its rigid structure and well-defined chiral environment enable high levels of enantioselectivity in metal-catalyzed reactions. Further research into the synthesis of **(S)-Binapine** and the elucidation of its catalytic mechanisms will undoubtedly expand its applications in the fields of organic synthesis, drug discovery, and materials science.

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